molecular formula C20H20N4O2 B7438045 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone

Cat. No. B7438045
M. Wt: 348.4 g/mol
InChI Key: HNIRGEMLORCKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a quinoline derivative that contains a triazole ring, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone is not fully understood. However, it has been reported to modulate various targets, including GABA-A receptors, NMDA receptors, and dopamine receptors. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anticancer, antitubercular, and antimalarial activities. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone in lab experiments include its potential applications in various fields, its ability to modulate various targets, and its neuroprotective effects. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone. These include the development of new synthetic methods, the evaluation of its potential applications in other fields, such as agriculture and environmental science, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its toxicity and pharmacokinetic properties.

Synthesis Methods

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone has been synthesized using various methods, including the one-pot synthesis method, the click chemistry approach, and the Suzuki-Miyaura cross-coupling reaction. The one-pot synthesis method involves the reaction of 2-bromo-4-(2-methoxyphenyl)triazole with 3,4-dihydroquinolin-2(1H)-one in the presence of a base and a palladium catalyst. The click chemistry approach involves the reaction of 3-azido-2-hydroxypropyl methacrylate with 2-bromo-4-(2-methoxyphenyl)triazole in the presence of a copper catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-4-(2-methoxyphenyl)triazole with 3,4-dihydroquinolin-2(1H)-one in the presence of a palladium catalyst and a boronic acid.

Scientific Research Applications

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been evaluated for its anticancer, antitubercular, and antimalarial activities. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-19-11-5-3-9-16(19)17-13-23(22-21-17)14-20(25)24-12-6-8-15-7-2-4-10-18(15)24/h2-5,7,9-11,13H,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRGEMLORCKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN(N=N2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone

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